molecular formula C19H20N4O3S B7149230 N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide

Cat. No.: B7149230
M. Wt: 384.5 g/mol
InChI Key: PKJUWRXRFMTQHW-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a phenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-21-22-18(23(13)2)16-5-4-6-17(11-16)20-19(24)15-9-7-14(8-10-15)12-27(3,25)26/h4-11H,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJUWRXRFMTQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques. Finally, the benzamide moiety is attached via an amide bond formation reaction, typically using carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often requiring advanced purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution typically requires catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities. The phenyl and benzamide groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.

    Benzamide derivatives: like metoclopramide and sulpiride, which are used in the treatment of gastrointestinal disorders and psychiatric conditions, respectively.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

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